6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
CAS No.: 688060-91-5
Cat. No.: VC4740451
Molecular Formula: C30H30ClN3O5S
Molecular Weight: 580.1
* For research use only. Not for human or veterinary use.
![6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide - 688060-91-5](/images/structure/VC4740451.png)
Specification
CAS No. | 688060-91-5 |
---|---|
Molecular Formula | C30H30ClN3O5S |
Molecular Weight | 580.1 |
IUPAC Name | 6-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Standard InChI | InChI=1S/C30H30ClN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35) |
Standard InChI Key | ZOQARZMLMZFYTF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a dioxolo[4,5-g]quinazolin-8-one core, a bicyclic system comprising a fused quinazoline and 1,3-dioxole ring. Key substituents include:
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A 6-{[(3-chlorophenyl)methyl]sulfanyl} group at position 6 of the quinazoline ring, introducing a thioether linkage to a 3-chlorobenzyl moiety.
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A hexanamide chain at position 7, terminating in an N-[(4-methoxyphenyl)methyl] group.
The IUPAC name reflects these substituents systematically: 6-[6-({[(3-chlorophenyl)methyl]sulfanyl})-8-oxo-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide .
Comparative Structural Analysis
Structurally related compounds include:
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N-[(4-Methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)butanamide (PubChem CID 5069163) , which shares the methoxyphenylmethylamide terminus but differs in chain length and substituent positioning.
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N-[(3-Chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5,8-dihydro-2H- dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide (ChemDiv K284-5172) , which substitutes the 4-methoxyphenyl group with a 3-chlorophenyl moiety.
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit synthesis protocols are unavailable, plausible routes involve:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Sulfanyl Group Introduction: Nucleophilic substitution at position 6 using (3-chlorophenyl)methanethiol.
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Amide Coupling: Reaction of the hexanoic acid intermediate with 4-methoxybenzylamine via carbodiimide-mediated coupling .
Physicochemical Profile
Key properties derived from computational and experimental data include:
The high logP/logD values suggest significant lipophilicity, likely influencing membrane permeability and CNS penetration .
Applications and Future Directions
Therapeutic Prospects
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Oncology: Potential as a tyrosine kinase inhibitor in cancers with dysregulated EGFR signaling.
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Anti-inflammatory Agents: Modulation of MAPK pathways implicated in chronic inflammation.
Research Priorities
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